molecular formula C52H72N10O13 B028357 Microcystin YR CAS No. 101064-48-6

Microcystin YR

Cat. No.: B028357
CAS No.: 101064-48-6
M. Wt: 1045.2 g/mol
InChI Key: OWHASZQTEFAUJC-GJRPNUFSSA-N
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Mechanism of Action

Microcystin YR (MC-YR) is a variant of microcystins, a group of toxic cyclic heptapeptides produced by cyanobacteria . This article provides a comprehensive overview of the mechanism of action of MC-YR, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of MC-YR is protein phosphatase 1 (PPP1CA) . PPP1CA is a crucial enzyme involved in various cellular processes, including protein synthesis, cell division, and signal transduction .

Mode of Action

MC-YR inhibits PPP1CA . The inhibition is over 1000-fold higher when MC-YR is phosphorylated, creating a molecular switch for regulating the phosphorylation status of PPP1CA substrates . This interaction with the catalytic subunits of these enzymes leads to specific inhibition of protein serine/threonine phosphatases (PP1 and PP2A) .

Biochemical Pathways

The inhibition of PP1 and PP2A disrupts the normal phosphorylation/dephosphorylation balance in the cell, which is a critical process in the regulation of cell physiology . This disruption can lead to a cascade of events, including lipid peroxidation, oxidative stress, and apoptosis .

Pharmacokinetics

Once ingested, MC-YR travels to the liver via the bile acid transport system, where most is stored, though some remains in the blood stream and may contaminate tissue . The active uptake and biotransformation of MC-YR have been shown to be congener dependent .

Result of Action

The acute hepatotoxicity of MC-YR is congener specific . Renal and neurotoxic effects have also been reported for some variants .

Action Environment

Environmental factors such as temperature, light availability, low turbulence, or anthropogenic factors such as increased nutrient loading can favor the growth of cyanobacteria, the producers of MC-YR . These factors can influence the production, action, efficacy, and stability of MC-YR.

Biochemical Analysis

Biochemical Properties

Microcystin YR plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory. For instance, microcystins mainly function by inhibiting the activity of protein phosphatase-1 (PP1) and -2A (PP2A) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell morphology, inducing autophagy, apoptosis, and necrosis, and leading to genetic damage . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It disrupts cell ultrastructure and function by inducing oxidative stress and inhibiting protein phosphatase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that short-term incubations at higher temperatures result in lower amounts of freely soluble microcystin . Over time, this compound undergoes bio-degradation in natural water reservoirs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to severe liver lesions

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. Once ingested, it travels to the liver via the bile acid transport system, where most is stored, though some remains in the blood stream and may contaminate tissue .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. In the liver and gonad of medaka fish acutely exposed to this compound, it was found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures . This suggests that this compound may have potential reproductive toxicity in fish .

Properties

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55)/b21-16+,28-25+/t29-,30-,31-,32+,37-,38-,39+,40-,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHASZQTEFAUJC-GJRPNUFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC3=CC=CC=C3)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N10O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880086
Record name Microcystin YR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1045.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101064-48-6
Record name Microcystin YR
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101064486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Microcystin YR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Microcystin YR
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICROCYSTIN-YR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G08121T5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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